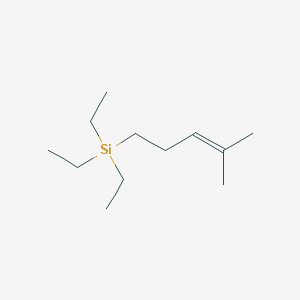
Silane, triethyl(4-methyl-3-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethyl(4-methyl-3-pentenyl)-: is an organosilicon compound with the molecular formula C12H26Si . This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and a 4-methyl-3-pentenyl group. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl(4-methyl-3-pentenyl)- typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Silane, triethyl(4-methyl-3-pentenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, triethyl(4-methyl-3-pentenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organic compounds.
Substitution: Halogenated silanes and other substituted silanes.
Aplicaciones Científicas De Investigación
Silane, triethyl(4-methyl-3-pentenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicones and polymers.
Mecanismo De Acción
The mechanism of action of Silane, triethyl(4-methyl-3-pentenyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a variety of chemical reactions. The pathways involved often include the formation of intermediate silanes, which can further react to form the desired products.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilane: Contains three methyl groups instead of ethyl groups.
Triisopropylsilane: Features three isopropyl groups, offering different steric and electronic properties.
Uniqueness
Silane, triethyl(4-methyl-3-pentenyl)- is unique due to the presence of the 4-methyl-3-pentenyl group, which imparts distinct chemical properties. This group allows for specific interactions and reactivity patterns that are not observed in other similar compounds. The combination of ethyl and 4-methyl-3-pentenyl groups provides a balance of stability and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
172609-00-6 |
|---|---|
Fórmula molecular |
C12H26Si |
Peso molecular |
198.42 g/mol |
Nombre IUPAC |
triethyl(4-methylpent-3-enyl)silane |
InChI |
InChI=1S/C12H26Si/c1-6-13(7-2,8-3)11-9-10-12(4)5/h10H,6-9,11H2,1-5H3 |
Clave InChI |
CCVOWJNDHQONCV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


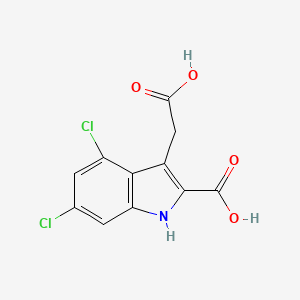
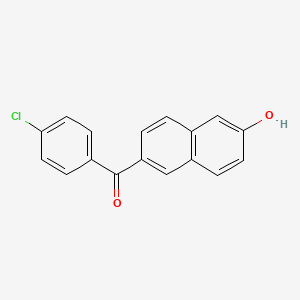

![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
![2-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B12548850.png)
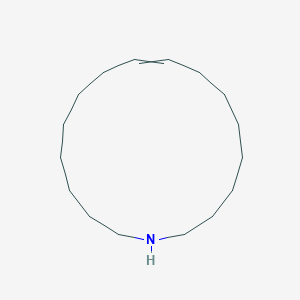
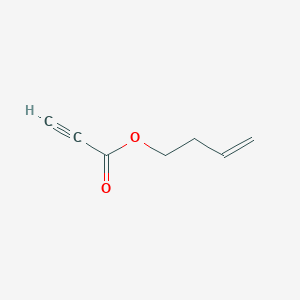
![2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B12548868.png)
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
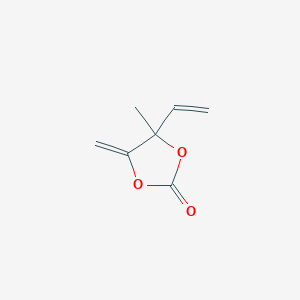
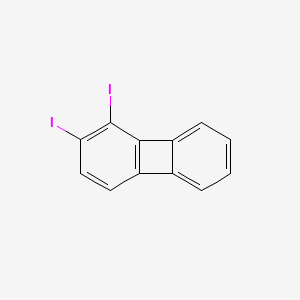


![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
